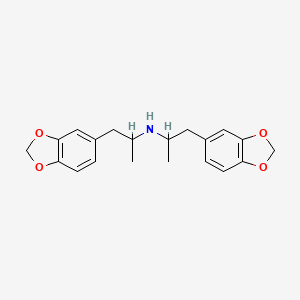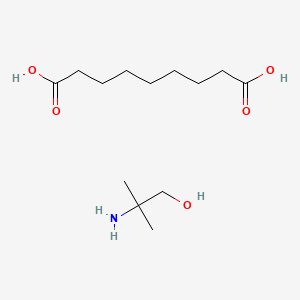![molecular formula C29H34N2O8 B12687144 (E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine CAS No. 83658-67-7](/img/structure/B12687144.png)
(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and an isoquinoline derivative.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-But-2-endinsäure;N-Ethyl-N-[(7-Methyl-1-phenyl-3,4-dihydroisochinolin-3-yl)methyl]ethanamin umfasst in der Regel mehrere Schritte. Der erste Schritt beinhaltet oft die Herstellung des Isochinolin-Derivats, gefolgt von dessen Funktionalisierung zur Einführung der N-Ethyl-Gruppe. Der letzte Schritt beinhaltet die Kupplung des Isochinolin-Derivats mit (E)-But-2-endinsäure unter spezifischen Reaktionsbedingungen, wie z. B. der Verwendung eines geeigneten Katalysators und Lösungsmittels.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-But-2-endinsäure;N-Ethyl-N-[(7-Methyl-1-phenyl-3,4-dihydroisochinolin-3-yl)methyl]ethanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den funktionellen Gruppen, die in der Verbindung vorhanden sind.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(E)-But-2-endinsäure;N-Ethyl-N-[(7-Methyl-1-phenyl-3,4-dihydroisochinolin-3-yl)methyl]ethanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von (E)-But-2-endinsäure;N-Ethyl-N-[(7-Methyl-1-phenyl-3,4-dihydroisochinolin-3-yl)methyl]ethanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind noch nicht vollständig geklärt, können aber Neurotransmitterrezeptoren und Signalwege umfassen, die mit Zellwachstum und -überleben zusammenhängen.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and signaling pathways related to cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Boc-4-AP (tert-Butyl-4-(phenylamino)piperidin-1-carboxylat): Wird als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Derivaten verwendet.
(-)-Carvon: Eine natürliche Verbindung, die in grüner Minze vorkommt und bioherbizide Eigenschaften besitzt.
Einzigartigkeit
(E)-But-2-endinsäure;N-Ethyl-N-[(7-Methyl-1-phenyl-3,4-dihydroisochinolin-3-yl)methyl]ethanamin ist aufgrund seiner spezifischen Strukturmerkmale und potenziellen Anwendungen in verschiedenen Bereichen einzigartig. Seine Kombination aus einer Butendionsäure-Einheit und einem Isochinolin-Derivat unterscheidet es von anderen ähnlichen Verbindungen und bietet einzigartige chemische und biologische Eigenschaften.
Eigenschaften
CAS-Nummer |
83658-67-7 |
|---|---|
Molekularformel |
C29H34N2O8 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C21H26N2.2C4H4O4/c1-4-23(5-2)15-19-14-18-12-11-16(3)13-20(18)21(22-19)17-9-7-6-8-10-17;2*5-3(6)1-2-4(7)8/h6-13,19H,4-5,14-15H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
YWZUCYORRONJJL-LVEZLNDCSA-N |
Isomerische SMILES |
CCN(CC1N=C(C2=C(C1)C=CC(=C2)C)C3=CC=CC=C3)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CC1CC2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


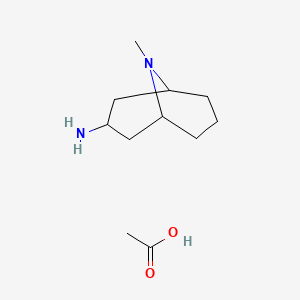
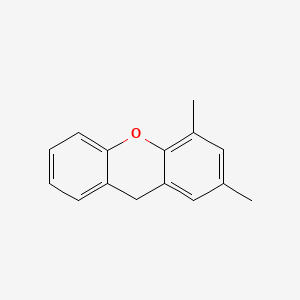
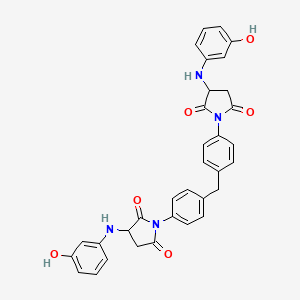
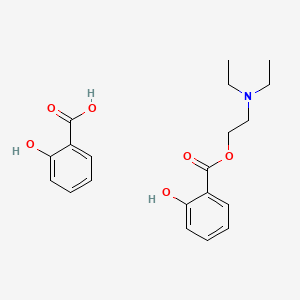
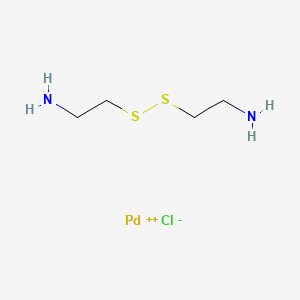
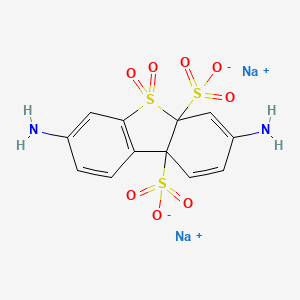




![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
